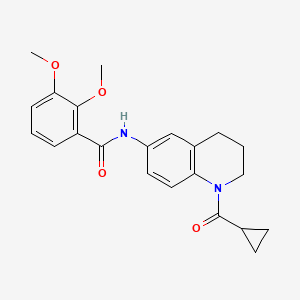

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-7-3-6-17(20(19)28-2)21(25)23-16-10-11-18-15(13-16)5-4-12-24(18)22(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLUGBSYYOWWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide typically involves the reaction of cyclopropanecarbonyl chloride with a quinoline derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential therapeutic effects and its role in biological pathways.

Medicine: Explored for its potential use in drug discovery and development, particularly for its ability to interact with specific molecular targets.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related molecules:

*Estimated formula based on structural analogy.

Physicochemical and Functional Properties

- Lipophilicity : The target compound’s cyclopropane and dimethoxy groups may increase lipophilicity compared to the fluorosilyl-containing SiFA-M-FP,5, which has polar fluorine atoms.

- Stability : The cyclopropane ring in the target compound and C₂₅H₂₅N₃O₃S could improve metabolic stability relative to SiFA-M-FP,5, which contains a hydrolytically sensitive allyl group .

Key Research Findings and Challenges

- Synthesis Variability : Similar structures (e.g., ’s oxazole-thiazol compound) exhibit divergent reactivity despite analogous synthetic routes, highlighting the unpredictability of heterocycle functionalization .

- Structural Insights : 3D modeling of C₂₅H₂₅N₃O₃S reveals how thiazol substitution affects molecular conformation and steric interactions .

- Yield Optimization : SiFA-M-FP,5’s moderate yield (49%) underscores challenges in purifying complex fluorinated compounds .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a cyclopropanecarbonyl group and a tetrahydroquinoline moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide. Its molecular formula is with a molecular weight of approximately 364.44 g/mol. The compound is characterized by the following structural features:

- Cyclopropanecarbonyl group : A three-membered carbon ring that contributes to the compound's reactivity.

- Tetrahydroquinoline moiety : A bicyclic structure that enhances biological activity.

- Dimethoxybenzamide group : Provides additional functional groups for interaction with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic effects:

1. Anticancer Properties

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer and lung cancer models through mechanisms involving apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory pathways. It may inhibit key enzymes involved in inflammation, such as COX-2 and lipoxygenase, leading to reduced production of pro-inflammatory mediators.

3. Antimicrobial Activity

Research suggests that this compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for further development as an antibiotic agent.

The mechanism of action involves the compound's interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation.

- Receptor Modulation : It can bind to receptors that play roles in cell signaling pathways associated with growth and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Anti-inflammatory | Reduced levels of inflammatory markers | , |

| Antimicrobial | Activity against Gram-positive bacteria | , |

Case Study: Anticancer Activity

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Q & A

Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models can simulate binding affinities by analyzing electron density distributions and steric/electronic parameters. For example, the InChIKey ZRMVPPPAHUXLME-UHFFFAOYSA-N (from ) facilitates database searches to cross-reference similar compounds’ target interactions. Advanced studies should combine molecular docking with dynamics simulations to validate binding modes .

Basic: What synthetic routes are commonly used to prepare this compound?

Typical synthesis involves:

Cyclopropane formation : Using [2+1] cycloaddition of dichlorocarbene to alkenes.

Amide coupling : Reacting the cyclopropanecarbonyl-tetrahydroquinoline intermediate with 2,3-dimethoxybenzoic acid via EDCI/HOBt-mediated coupling.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization studies suggest:

- Temperature control : Maintaining 0–5°C during cyclopropanation reduces side products.

- Catalyst screening : Pd(OAc)₂ enhances coupling efficiency in amide formation.

- Analytical monitoring : TLC (Rf = 0.3 in 1:1 EtOAc/hexane) and HPLC (C18 column, 70% MeOH) ensure intermediate purity .

Basic: What spectroscopic techniques confirm the compound’s structure?

- NMR : ¹H NMR shows distinct signals for cyclopropane protons (δ 1.2–1.5 ppm) and methoxy groups (δ 3.8–3.9 ppm).

- IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy).

- Mass spectrometry : Molecular ion peak at m/z 423 (calculated for C₂₄H₂₅N₂O₄) .

Q. Advanced: How to resolve ambiguities in stereochemical assignments?

NOESY NMR can determine spatial proximity of cyclopropane protons to the tetrahydroquinoline ring. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data. For dynamic systems, variable-temperature NMR probes conformational flexibility .

Basic: What biological targets or pathways is this compound hypothesized to modulate?

Similar tetrahydroquinoline derivatives inhibit kinases (e.g., MAPK) or interact with G-protein-coupled receptors (GPCRs). The dimethoxybenzamide group may mimic ATP’s adenine moiety in kinase binding pockets .

Q. Advanced: How to design assays to validate target engagement and resolve contradictory activity data?

- Kinase inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, IC₅₀ determination).

- GPCR profiling : Radioligand binding assays (e.g., ³H-labeled antagonists).

- Contradiction resolution : Compare cell permeability (via Caco-2 assays) and metabolic stability (microsomal incubation) across studies to explain potency variations .

Basic: What chemical reactions is this compound prone to under standard conditions?

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Quinoline ring hydroxylation. |

| Reduction | LiAlH₄, THF | Amide reduction to amine. |

| Nucleophilic substitution | NaH, DMF | Methoxy group displacement by stronger nucleophiles . |

Q. Advanced: How to derivatize the compound to enhance solubility or target selectivity?

- PEGylation : Introduce polyethylene glycol chains at the amide nitrogen.

- Prodrug design : Esterify methoxy groups to improve membrane permeability.

- SAR studies : Systematically vary substituents on the benzamide ring and quantify effects on IC₅₀ .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include:

- Low UV absorbance : Requires derivatization with fluorescent tags (e.g., dansyl chloride).

- Matrix interference : Serum proteins bind the compound, necessitating SPE cleanup.

Q. Advanced: How to develop a validated LC-MS/MS method for pharmacokinetic studies?

- Column : Hypersil Gold C18 (2.1 × 50 mm, 1.9 µm).

- Mobile phase : 0.1% formic acid in water/acetonitrile.

- Ionization : ESI+ at m/z 423 → 285 transition. Validate per FDA guidelines for LLOQ (1 ng/mL) and accuracy (±15%) .

Advanced: How to reconcile contradictory data on the compound’s stability in different solvents?

Contradictions arise from solvent polarity effects on the cyclopropane ring’s strain. Stability studies in DMSO (polar aprotic) vs. toluene (nonpolar) show:

- DMSO : Accelerates ring-opening via nucleophilic attack.

- Toluene : Preserves integrity for >72 hours.

Recommend storing in anhydrous toluene at –20°C .

Advanced: What computational tools predict the compound’s ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.